Product packaging for 2-Ethyloxane-4-thiol(Cat. No.:)

2-Ethyloxane-4-thiol

Cat. No.: B13282667
M. Wt: 146.25 g/mol
InChI Key: SUZMLGPONIBACJ-UHFFFAOYSA-N
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Description

2-Ethyloxane-4-thiol is a high-purity, sulfur-containing compound that belongs to the class of organic molecules known as thiols (or mercaptans), the sulfur analogues of alcohols . Thiols are characterized by their high reactivity and are widely used in various click chemistry applications, such as thiol-ene and thiol-epoxy reactions, which are valuable for polymer science and materials engineering . This particular molecule, with its oxane (tetrahydro-2H-pyran) ring and strategically positioned thiol group, is of significant interest in organic synthesis as a building block for the development of more complex molecular architectures. Its potential applications extend to fragrance and flavor research, as low molecular weight thiols are often associated with powerful and distinct aromas, ranging from unpleasant (e.g., garlic, skunk) to pleasant (e.g., grapefruit, roasted coffee) . Researchers can leverage its nucleophilic thiol group for mechanisms like Michael addition with electron-poor alkenes or for the formation of disulfide bonds, a key feature in redox biochemistry and protein structure . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14OS B13282667 2-Ethyloxane-4-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-ethyloxane-4-thiol

InChI

InChI=1S/C7H14OS/c1-2-6-5-7(9)3-4-8-6/h6-7,9H,2-5H2,1H3

InChI Key

SUZMLGPONIBACJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CCO1)S

Origin of Product

United States

Synthetic Methodologies for 2 Ethyloxane 4 Thiol and Analogues

Retrosynthetic Analysis for 2-Ethyloxane-4-thiol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. chemistrydocs.comnumberanalytics.com For this compound, the analysis begins by identifying the key chemical bonds and functional groups. The primary disconnections would target the carbon-sulfur bond and the carbon-oxygen bonds within the oxane ring.

A primary retrosynthetic disconnection involves breaking the C-S bond, which suggests a synthon of a thiol nucleophile and an electrophilic oxane derivative. This leads to a precursor such as a 4-halo-2-ethyloxane or a 2-ethyloxan-4-one. This approach simplifies the target molecule into two key fragments, for which synthetic equivalents can be identified. lkouniv.ac.in

Another key strategy involves disconnecting the oxane ring itself. This could involve a C-O bond cleavage, leading back to a linear precursor with hydroxyl and thiol functionalities at appropriate positions, which would then be cyclized. This type of analysis often involves functional group interconversions (FGI) to facilitate the bond disconnection. lkouniv.ac.intgc.ac.in For instance, the thiol group could be retrosynthetically converted to a more stable precursor group.

Approaches to Thiol Functional Group Installation within Oxane Scaffolds

The introduction of a thiol group into an oxane ring is a critical step in the synthesis of this compound. Several methods can be employed to achieve this transformation.

Thiolation Reactions on Substituted Oxanes

One of the most direct methods for introducing a thiol group is through the thiolation of a pre-existing oxane scaffold. This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the oxane ring is displaced by a sulfur nucleophile. For instance, a 4-halo-2-ethyloxane could react with a thiolating agent like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

Alternatively, a visible light-mediated direct decarboxylative thiolation of a corresponding carboxylic acid derivative of the oxane could be a modern and efficient approach to introduce the free thiol group. nih.gov This method offers a facile way to access thiols from abundant carboxylic acid feedstocks. nih.gov

Ring-Closing Strategies Incorporating Sulfur and Oxygen Heterocycles

Ring-closing reactions provide a powerful method for constructing the oxane-thiol ring system from an acyclic precursor. numberanalytics.com Ring-closing metathesis (RCM) has been effectively used for the synthesis of various oxygen and sulfur-containing heterocycles. d-nb.infoacs.org An appropriately designed diene precursor containing both oxygen and sulfur functionalities could undergo RCM to form the desired this compound ring.

Cascade reactions, which involve multiple bond-forming events in a single step, also offer an efficient route to such heterocyclic systems. ijarst.in Furthermore, radical-based methods, including radical cyclization reactions, present versatile strategies for synthesizing sulfur-containing heterocycles from readily available precursors. ijarst.in

Derivatization of Precursor Molecules to Yield this compound

The synthesis of this compound can also be accomplished by the derivatization of a precursor molecule that already contains the oxane ring. For example, a 2-ethyloxan-4-one can be converted to the target thiol. This could involve a reduction of the ketone to an alcohol, followed by conversion of the alcohol to a good leaving group (like a tosylate), and subsequent displacement with a thiol nucleophile.

Another approach is the derivatization of a thiol precursor, which is then converted to the final thiol compound. mdpi.com For instance, a precursor with a protected thiol group could be synthesized and the thiol group deprotected in the final step to yield this compound. The use of a stable derivatized form of the thiol can be beneficial during analysis and purification. mdpi.com

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of specific isomers of this compound is of significant importance, as different stereoisomers can exhibit distinct biological activities.

Chiral Auxiliary Approaches in Oxane Thiol Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule to direct the formation of a specific stereoisomer. wikipedia.orgrenyi.hu

Asymmetric Catalysis for Stereocontrol

Achieving stereocontrol is a critical aspect of synthesizing complex molecules like substituted oxane thiols. Asymmetric catalysis offers a powerful tool to obtain enantiomerically pure or enriched products, which is often crucial for their biological activity.

Recent advancements in asymmetric organocatalysis have provided new avenues for the construction of chiral heterocyclic systems. rsc.org While direct asymmetric synthesis of this compound is not extensively documented, analogous strategies for related structures, such as tetrahydropyrans, can be extrapolated. rsc.org Organocatalysts, including proline and its derivatives, have been successfully employed in various asymmetric transformations. wikipedia.orgnih.gov These small organic molecules can facilitate stereoselective reactions, leading to the formation of chiral centers with high enantiomeric excess. wikipedia.orgnih.gov For instance, chiral Brønsted acids have emerged as effective catalysts in a range of asymmetric reactions. frontiersin.org The principles of these catalytic systems could potentially be adapted for the stereocontrolled synthesis of oxane thiol precursors.

The use of enzymes in synthesis represents another key strategy for achieving high stereoselectivity. acs.org Biocatalysis can offer advantages such as high specificity, mild reaction conditions, and reduced environmental impact. europa.eu Enzymes like lipases and alcohol dehydrogenases have been utilized in the stereoselective synthesis of precursors to substituted tetrahydrofurans, which are structurally similar to oxanes. researchgate.net These enzymatic methods could pave the way for developing stereocontrolled routes to this compound.

Diastereoselective Pathways to Substituted Oxane Thiols

The synthesis of substituted oxanes with specific diastereomeric outcomes is a significant challenge. Various strategies have been developed to control the relative stereochemistry of substituents on the oxane ring.

One approach involves the cyclization of acyclic precursors where the stereocenters are already established. For example, stereocontrolled synthesis of 2,4-substituted oxetanes has been achieved from 1,3-diols through a sequence involving selective functionalization and cyclization with inversion of stereochemistry. acs.org A similar strategy could be envisioned for the synthesis of substituted oxane thiols, starting from appropriately substituted diol precursors.

Another powerful method for diastereoselective synthesis is the hydrosilylation-iodocyclization of homopropargylic alcohols. nih.gov This reaction sequence has been shown to produce tetrasubstituted oxetanes with good diastereoselectivity. nih.gov The principles of this methodology could potentially be extended to the synthesis of substituted oxanes, which could then be converted to the corresponding thiols.

Radical-mediated thiol-ene coupling reactions are known to proceed with high regio- and stereoselectivity, particularly in the case of substituted cyclic alkenes. researchgate.net This type of reaction typically results in the trans-diaxial addition of the thiol to the double bond. researchgate.net Such a strategy could be a viable pathway for introducing the thiol group onto a pre-existing substituted oxene ring in a diastereoselective manner.

The following table summarizes some diastereoselective methods applicable to the synthesis of substituted cyclic ethers, which could be adapted for oxane thiol synthesis.

Methodology Precursor Key Transformation Stereochemical Outcome
Cyclization of Diols1,3-DiolsSelective functionalization and cyclizationInversion of stereochemistry at one center
Hydrosilylation-IodocyclizationHomopropargylic AlcoholsHydrosilylation followed by iodocyclizationDiastereoselective formation of tetrasubstituted oxetanes
Thiol-Ene CouplingSubstituted Cyclic AlkenesRadical-mediated thiol additiontrans-diaxial addition

Green Chemistry Principles in the Synthesis of Oxane Thiols

The integration of green chemistry principles into synthetic organic chemistry is of paramount importance to minimize environmental impact. epitomejournals.comijsrst.comnamibian-studies.com This involves the development of processes that are more efficient, use less hazardous materials, and generate less waste. researchgate.net

Solvent-Free Reactions and Alternative Media

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. chemistrydocs.com Solvent-free reactions offer numerous advantages, including increased reaction rates, higher yields, and simplified work-up procedures. chemistrydocs.com The synthesis of various sulfur-containing compounds has been successfully achieved under solvent-free conditions. For instance, the reaction of carboxylic acids with thiols to form thiol esters can be performed efficiently without a solvent. researchgate.net Similarly, the synthesis of β-hydroxy sulfides from epoxides and thiols has been reported under solvent-free conditions using various catalysts. beilstein-journals.org The conversion of thioamides to thioesters has also been accomplished in the absence of a solvent. tandfonline.com

The use of alternative, more environmentally benign solvents is another key aspect of green chemistry. Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. The anti-Markovnikov addition of thiols to unactivated alkenes has been demonstrated in water at room temperature without the need for any additives. organic-chemistry.org

Catalyst Development for Environmentally Benign Synthesis

The development of efficient and recyclable catalysts is crucial for sustainable chemical synthesis. mdpi.com Catalytic processes are inherently more atom-economical than stoichiometric reactions. acs.org

In the context of thiol synthesis and reactions, various environmentally benign catalytic systems have been explored. For example, the oxidation of thiols to disulfides can be carried out using a catalytic amount of iodide ion or iodine with hydrogen peroxide as the oxidant, offering a metal-free and efficient method. researchgate.net Polyether amine has also been reported as a recyclable catalyst for the aerobic oxidation of thiophenols. mdpi.com For the synthesis of thioethers, cerium(III) chloride has been used as a catalyst for the anti-Markovnikov addition of thiols to alkenes under solvent-free conditions. organic-chemistry.org

The development of heterogeneous catalysts is particularly desirable as they can be easily separated from the reaction mixture and reused. While specific examples for this compound are not prevalent, the general principles of developing and utilizing such catalysts are broadly applicable to the synthesis of oxane thiols.

The following table provides examples of green chemistry approaches relevant to the synthesis of sulfur-containing compounds.

Reaction Type Green Approach Catalyst/Conditions Reference
Thiol Ester SynthesisSolvent-freeDicyclohexylcarbodiimide (DCC) researchgate.net
β-Hydroxy Sulfide (B99878) SynthesisSolvent-freeGa(OTf)₃ or Ionic Liquids beilstein-journals.org
Thioether SynthesisReaction in waterNo additive required organic-chemistry.org
Thiol OxidationMetal-free catalysisIodide ion / H₂O₂ researchgate.net
Thiophenol OxidationRecyclable catalystPolyether amine mdpi.com

Advanced Spectroscopic and Structural Elucidation of 2 Ethyloxane 4 Thiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For 2-Ethyloxane-4-thiol, NMR provides critical data on the connectivity, configuration, and conformation of the molecule.

Comprehensive ¹H and ¹³C NMR Assignments for Configurational Analysis

The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural elucidation. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) reveal the through-bond connectivity and dihedral angles between protons, which is essential for determining the relative stereochemistry of the substituents.

The oxane ring can exist in different conformations, primarily chair-like structures, with substituents in either axial or equatorial positions. The ethyl group at C2 and the thiol group at C4 can be arranged in either a cis or trans relationship.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, protons in different environments will exhibit distinct chemical shifts. For instance, the proton at C2 (H2), being adjacent to the ring oxygen, is expected to be deshielded and appear at a lower field compared to other ring protons. The orientation of the substituents (axial vs. equatorial) significantly influences the chemical shifts and coupling constants. Axial protons typically resonate at a higher field (more shielded) than their equatorial counterparts. The coupling constants between vicinal protons (³JHH) are particularly informative for stereochemical analysis, with trans-diaxial couplings (³J_ax,ax_) being significantly larger (typically 10-13 Hz) than axial-equatorial (³J_ax,eq_) or equatorial-equatorial (³J_eq,eq_) couplings (typically 2-5 Hz).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local environment. The carbon C2, bonded to the oxygen atom, will be the most deshielded of the ring carbons. The presence of the sulfur atom will also influence the chemical shift of C4. The number of signals in the spectrum can indicate the symmetry of the molecule.

Illustrative ¹H and ¹³C NMR Data for a cis-2-Ethyloxane-4-thiol Isomer:

Position ¹H Chemical Shift (δ, ppm) ¹H Multiplicity & Coupling Constants (J, Hz) ¹³C Chemical Shift (δ, ppm)
2~3.5-3.7m~75-78
3~1.6-1.8 (eq), ~1.4-1.6 (ax)m~35-38
4~2.8-3.0m~30-33
5~1.7-1.9 (eq), ~1.3-1.5 (ax)m~34-37
6~3.8-4.0 (eq), ~3.2-3.4 (ax)m~68-71
-CH₂CH₃~1.5-1.7q, J ≈ 7.5~28-31
-CH₂CH₃~0.9-1.0t, J ≈ 7.5~8-11
-SH~1.3-1.6t (can be broad)-

Note: This table is interactive and provides an illustrative representation of expected NMR data.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical Elucidation and Conformational Analysis

Two-dimensional (2D) NMR experiments are powerful for resolving spectral overlap and establishing correlations between different nuclei, which is essential for the complete structural and stereochemical assignment of this compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). imreblank.ch Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing an unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH_ and ³J_CH_). This technique is invaluable for identifying quaternary carbons and for piecing together different fragments of the molecule. For this compound, HMBC can confirm the position of the ethyl and thiol groups by showing correlations from the protons of these substituents to the carbons of the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry and conformation by identifying protons that are close in space, irrespective of their bonding. The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei). For this compound, NOESY can distinguish between cis and trans isomers. For example, in a cis isomer, a NOE would be observed between the axial proton at C2 and the axial proton at C4, while such a correlation would be absent in the trans isomer. researchgate.net

Dynamic NMR Studies of Ring Flipping and Substituent Orientations

The oxane ring is not static and undergoes conformational changes, primarily chair-to-chair ring flipping. scielo.br Dynamic NMR (DNMR) spectroscopy is used to study these processes. At room temperature, if the ring flip is fast on the NMR timescale, the observed chemical shifts and coupling constants will be an average of the two chair conformations.

By lowering the temperature, the rate of ring flipping can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a given proton will broaden and eventually split into two distinct signals, one for the axial and one for the equatorial conformer. scielo.br From the coalescence temperature and the chemical shift difference between the conformers, the energy barrier (ΔG‡) for the ring flipping process can be calculated. This information provides insight into the conformational flexibility of the molecule and the steric influence of the ethyl and thiol substituents on the conformational equilibrium.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound, often with an accuracy of a few parts per million (ppm). This high accuracy enables the determination of the elemental composition of the molecular ion. For this compound (C₇H₁₄OS), the expected exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured value to confirm the molecular formula. nih.gov

Illustrative HR-ESI-MS Data for this compound:

Ion Calculated m/z Observed m/z Elemental Composition
[M+H]⁺147.0838~147.0835C₇H₁₅OS⁺
[M+Na]⁺169.0657~169.0654C₇H₁₄NaOS⁺

Note: This table is interactive and provides an illustrative representation of expected HR-ESI-MS data.

Fragmentation Pathway Analysis (MSⁿ) of Oxane Thiols

Tandem mass spectrometry (MSⁿ or MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. nist.gov The fragmentation pathways of oxane thiols are influenced by the positions of the heteroatoms and substituents.

For this compound, characteristic fragmentation pathways would likely involve:

Loss of the ethyl group: Cleavage of the C2-C(ethyl) bond, resulting in a fragment ion corresponding to the loss of C₂H₅.

Loss of the thiol group: Cleavage of the C4-S bond, leading to the loss of SH.

Ring opening and subsequent fragmentations: The oxane ring can undergo cleavage, often initiated by the charge on the oxygen or sulfur atom. This can lead to a series of neutral losses, such as the loss of water (H₂O) or hydrogen sulfide (B99878) (H₂S), and the formation of smaller, stable fragment ions. ucl.ac.uk

By performing MSⁿ experiments (e.g., MS³, MS⁴), the fragmentation pathways can be mapped out in detail, providing a high degree of confidence in the structural assignment.

Illustrative Fragmentation Data for [M+H]⁺ of this compound (m/z 147.0838):

Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
~117.073C₂H₅•[M+H - C₂H₅]⁺
~113.078H₂S[M+H - H₂S]⁺
~99.059C₂H₅• + H₂O[M+H - C₂H₅ - H₂O]⁺

Note: This table is interactive and provides an illustrative representation of expected fragmentation data.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups and probe the molecular vibrations within a sample. bruker.comdrawellanalytical.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared light by a molecule, which excites molecular vibrations. bruker.com For this compound, the key functional groups are the ether linkage (C-O-C) within the oxane ring, the thiol group (S-H), and the aliphatic C-H bonds.

A hypothetical FT-IR spectrum would be expected to show characteristic absorption bands. The presence of a weak absorption band around 2550-2600 cm⁻¹ would be a key indicator of the S-H stretching vibration of the thiol group. scifiniti.com The C-O-C stretching vibrations of the ether in the oxane ring would likely appear as strong bands in the 1150-1050 cm⁻¹ region. scielo.br Additionally, C-H stretching vibrations from the ethyl group and the oxane ring would be prominent in the 2850-3000 cm⁻¹ range.

Hypothetical FT-IR Data Table for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
2960-2850 C-H Stretch Alkane (ethyl, oxane) Strong
2590-2550 S-H Stretch Thiol Weak
1470-1450 C-H Bend Alkane Medium

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds. mdpi.com It involves scattering laser light off a molecule and analyzing the energy shifts. mdpi.com For this compound, the S-H and C-S stretching vibrations would be readily observable in a Raman spectrum. The S-H stretch appears in a similar region to FT-IR (around 2550-2600 cm⁻¹), while the C-S stretch would be expected in the 600-750 cm⁻¹ region. The symmetric "breathing" modes of the oxane ring would also produce characteristic Raman signals.

Hypothetical Raman Data Table for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
2960-2850 C-H Stretch Alkane (ethyl, oxane) Strong
2590-2550 S-H Stretch Thiol Medium
1470-1450 C-H Bend Alkane Medium
800-900 Ring Breathing Oxane Medium-Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comrsc.org If single crystals of this compound could be grown, this method would provide definitive information about its molecular structure.

Conformation and Bond Length/Angle Analysis

The analysis would reveal the preferred conformation of the oxane ring, which is typically a "chair" conformation, similar to cyclohexane. The positions of the ethyl and thiol substituents (axial or equatorial) would be determined. Precise bond lengths (e.g., C-S, S-H, C-O, C-C) and bond angles would be measured and could be compared to standard values to identify any structural strain. For example, the C-S bond length is typically around 1.82 Å, and the C-O bond length in an ether is around 1.43 Å.

Reactivity and Reaction Mechanisms of 2 Ethyloxane 4 Thiol

Thiolate Chemistry and Nucleophilic Reactivity

The reactivity of 2-ethyloxane-4-thiol is largely governed by the chemistry of its thiol group (-SH). This functional group imparts nucleophilic character and acidity, leading to the formation of a thiolate anion (RS⁻), a potent nucleophile.

The acidity of a thiol, quantified by its pKa value, is a critical factor determining the concentration of the reactive thiolate species at a given pH. researchgate.net Thiols are generally more acidic than their alcohol counterparts. masterorganicchemistry.comlibretexts.orgwikipedia.org For instance, the pKa of a typical alkanethiol is around 10-11, whereas alcohols have pKa values in the range of 16-18. masterorganicchemistry.comlibretexts.orgindiana.edu This increased acidity in thiols is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen, which allows for better stabilization of the negative charge in the resulting thiolate anion. masterorganicchemistry.comchemistrysteps.com

The pKa of a specific thiol, such as this compound, is influenced by its molecular environment. nih.gov Factors that stabilize the thiolate anion, such as hydrogen bonding and the presence of nearby charges, can lower the pKa. nih.govcsic.edu.uy A lower pKa means that a greater proportion of the thiol will exist in its deprotonated, nucleophilic thiolate form at a physiological pH. researchgate.net The relationship between pKa and the percentage of thiolate at a given pH is a key determinant of reactivity.

Table 1: Comparison of Acidity for Thiols and Alcohols

Compound TypeGeneral StructureTypical pKa RangeReference
AlkanethiolR-SH10-11 masterorganicchemistry.com
AlcoholR-OH16-18 masterorganicchemistry.com
ThiophenolC₆H₅-SH~6 wikipedia.org
PhenolC₆H₅-OH~10 wikipedia.org

This table illustrates the generally lower pKa values of thiols compared to their corresponding alcohols, indicating higher acidity.

Thiolates are excellent nucleophiles, often more so than their corresponding alkoxides. masterorganicchemistry.com This enhanced nucleophilicity allows them to readily participate in bimolecular nucleophilic substitution (SN2) reactions with various electrophiles, such as alkyl halides. masterorganicchemistry.comchadsprep.com In these reactions, the thiolate attacks the electrophilic carbon, displacing a leaving group and forming a new carbon-sulfur bond, resulting in a thioether (sulfide). masterorganicchemistry.comvanderbilt.edu

A significant advantage of using thiolates in SN2 reactions is their lower basicity compared to alkoxides. masterorganicchemistry.com This characteristic minimizes the competing elimination (E2) reactions that can be problematic with more basic nucleophiles, especially when reacting with secondary alkyl halides. masterorganicchemistry.comchemistrysteps.com The formation of S-adenosylmethionine (SAM) in biological systems is a notable example of a sulfonium (B1226848) ion being formed through an SN2 reaction involving a sulfur nucleophile. libretexts.org

The general mechanism for the SN2 reaction of a thiolate with an alkyl halide is as follows:

Deprotonation of the thiol (R-SH) by a base to form the thiolate (R-S⁻). masterorganicchemistry.com

Nucleophilic attack of the thiolate on the electrophilic carbon of the alkyl halide (R'-X), leading to the formation of a thioether (R-S-R') and the departure of the halide ion (X⁻). masterorganicchemistry.comresearchgate.net

Thiolates, including those derived from oxane thiols, can undergo Michael-type or conjugate addition reactions with α,β-unsaturated carbonyl compounds and other activated alkenes. wikipedia.orgacsgcipr.orgsemanticscholar.org This 1,4-addition is a powerful method for forming carbon-sulfur bonds. acsgcipr.org The reaction can be catalyzed by a base or a nucleophile, or in some cases, proceed without a catalyst under solvent-free conditions. wikipedia.orgsemanticscholar.org

The mechanism involves the nucleophilic attack of the thiolate on the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate, which is then protonated to yield the final adduct. nih.gov This reaction is generally highly regioselective, favoring the 1,4-addition product. acsgcipr.org In the context of α,β,γ,δ-unsaturated ketones, thiols have been shown to undergo 1,6-addition as well. nih.gov The reversibility of the Michael addition of thiols has also been explored as a tool in dynamic combinatorial chemistry. rsc.org

Nucleophilic Substitution Reactions (SN2) with Electrophilic Centers

Oxidation Pathways of the Thiol Moiety

The thiol group of this compound is susceptible to oxidation, leading to a variety of sulfur-containing functional groups. The oxidation products depend on the nature of the oxidizing agent and the reaction conditions. sci-hub.se

One of the most common oxidation reactions of thiols is their conversion to disulfides (R-S-S-R). masterorganicchemistry.comlibretexts.org This oxidative coupling can be achieved using a range of mild oxidizing agents, including molecular oxygen, hydrogen peroxide, and halogens like iodine. sci-hub.senih.govthieme-connect.com The formation of a disulfide involves the removal of a hydrogen atom from two thiol molecules. libretexts.org This process is fundamental in protein chemistry, where disulfide bridges between cysteine residues play a crucial role in stabilizing protein structure. libretexts.orglibretexts.org

The oxidation can proceed through a one-electron pathway involving thiyl radicals or a two-electron pathway via a sulfenic acid intermediate. nih.gov Various catalytic systems have been developed to promote the efficient and selective oxidation of thiols to disulfides. organic-chemistry.org

Under certain conditions, further oxidation or reaction with elemental sulfur can lead to the formation of polysulfides, which contain chains of sulfur atoms (R-Sₙ-R, where n > 2). britannica.combritannica.com Polysulfides can be formed by the reaction of thiols with sulfur chlorides or through the autoxidation of hydrogen sulfide (B99878). britannica.comnih.gov These species have been found to be involved in cellular signaling and redox processes. nih.govpnas.org The reaction of thiols with trisulfides can also yield persulfides (R-S-S-H). portlandpress.com

More vigorous oxidation of the thiol moiety in this compound can lead to sulfur oxyacids with progressively higher oxidation states.

Sulfenic Acids (R-SOH): The initial two-electron oxidation of a thiol often produces a sulfenic acid, which is typically a transient intermediate. nih.govresearchgate.netscielo.br While often unstable, sulfenic acids have been observed and studied, particularly in biological systems where they play a role in redox signaling. nih.govnih.gov They can react with another thiol to form a disulfide or undergo further oxidation. scielo.brnih.gov

Sulfonic Acids (R-SO₃H): The final and most stable oxidation product of a thiol is a sulfonic acid. sci-hub.sewikipedia.orggoogle.com This conversion requires strong oxidizing agents. sci-hub.sethieme-connect.com The oxidation of thiols to sulfonic acids can be achieved using reagents like hydrogen peroxide, often in the presence of a catalyst. acs.orggoogle.comthieme-connect.com Various methods have been developed for this transformation, including one-pot procedures starting from alkyl halides or Michael acceptors. acs.org

Table 2: Oxidation States of Sulfur in Thiol Derivatives

Compound TypeGeneral FormulaOxidation State of Sulfur
ThiolR-SH-2
DisulfideR-S-S-R-1
Sulfenic AcidR-SOH0
Sulfinic AcidR-SO₂H+2
Sulfonic AcidR-SO₃H+4

This table summarizes the progression of sulfur oxidation states from a thiol to a sulfonic acid.

Formation of Disulfides and Polysulfides from this compound

Thiol-Ene and Thiol-Michael Click Reactions Involving this compound

The thiol group of this compound is capable of participating in highly efficient and versatile "click" reactions, namely the thiol-ene and thiol-Michael reactions. These reactions are characterized by high yields, rapid rates, and tolerance to a wide range of functional groups, making them valuable in materials science and synthetic chemistry. wikipedia.orgnsf.gov

The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an alkene or "ene"). wikipedia.org This reaction can proceed through two primary mechanisms: a free-radical pathway or a catalyzed pathway.

Free-Radical Mechanism : This is the most common pathway for the thiol-ene reaction. It is typically initiated by UV light or a thermal radical initiator. wikipedia.orgalfa-chemistry.com The process begins with the formation of a thiyl radical (RS•) from the thiol. This radical then adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. wikipedia.orgdiva-portal.org This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. diva-portal.orgsci-hub.se The homopolymerization of the alkene can sometimes be a competing reaction, depending on the structure of the ene monomer. diva-portal.org

Catalyzed Mechanisms : The thiol-ene reaction can also be catalyzed by nucleophiles, acids, or bases. alfa-chemistry.comrsc.org In the base-catalyzed variant, a base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then attacks the alkene. alfa-chemistry.com The acid-catalyzed thiol-ene (ACT) reaction involves the protonation of the alkene to form a carbocation, which is then attacked by the thiol. rsc.org

The Thiol-Michael addition , also known as the thia-Michael reaction, is the conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate (B77674) or maleimide. nsf.govmdpi.com This reaction is typically catalyzed by a base or a nucleophile. nsf.govmdpi.com The catalyst facilitates the deprotonation of the thiol to form a thiolate anion. nsf.gov This potent nucleophile then adds to the β-carbon of the activated alkene, generating an enolate intermediate which is subsequently protonated to yield the final thioether adduct. nsf.govrsc.org Unlike the radical thiol-ene reaction, the Thiol-Michael addition is generally more selective and less prone to side reactions like homopolymerization. mdpi.com

For this compound, its participation in these reactions would be governed by the reactivity of its secondary thiol group. The steric hindrance around the sulfur atom, due to the presence of the ethyl group and the oxane ring, may influence the reaction kinetics compared to less hindered primary thiols. nsf.gov In Thiol-Michael reactions, the rate is dependent on both electronic and steric factors, with tertiary thiols generally reacting slower than primary ones. nsf.gov

Table 1: Comparison of Thiol-Ene and Thiol-Michael Reactions

Feature Thiol-Ene Reaction Thiol-Michael Addition
Alkene Substrate General alkenes (electron-rich or unactivated) Electron-deficient alkenes (e.g., acrylates, maleimides)
Primary Mechanism Free-radical chain reaction wikipedia.orgdiva-portal.org Nucleophilic conjugate addition nsf.govmdpi.com
Initiation/Catalysis UV light, thermal initiators, acids, bases wikipedia.orgalfa-chemistry.comrsc.org Base or nucleophile (e.g., amines, phosphines) nsf.govmdpi.com
Regioselectivity Typically anti-Markovnikov addition wikipedia.org 1,4-conjugate addition
Key Intermediate Thiyl radical (RS•), carbon-centered radical diva-portal.org Thiolate anion (RS⁻), enolate anion nsf.gov

| Potential Side Reactions | Alkene homopolymerization, disulfide formation diva-portal.org | Generally fewer side reactions, highly selective mdpi.com |

Coordination Chemistry with Metal Centers

The sulfur atom in the thiol group of this compound possesses lone pairs of electrons, enabling it to act as a ligand and form coordination complexes with various metal centers.

The thiol group is a versatile ligand in coordination chemistry. giqimo.com When it coordinates to a metal, it typically does so after deprotonation to form a thiolate anion (RS⁻). Thiolates are classified as soft Lewis bases according to Hard and Soft Acid-Base (HSAB) theory, meaning they form the most stable bonds with soft Lewis acids, such as late transition metals and heavy metals. wikipedia.org

Key properties of the thiol group as a ligand include:

Donation Mode : As a terminal ligand, the thiolate anion typically donates one electron pair and is considered a one-electron ligand in neutral ligand formalism. wikipedia.org Thiolates are also known to act as bridging ligands, connecting two or more metal centers, in which case they can be considered three-electron donors. wikipedia.org

Electronic Properties : The thiolate ligand is a significant π-donor, which can influence the electronic structure and reactivity of the metal complex. wikipedia.org This property is crucial in stabilizing high oxidation states in certain metal enzymes. wikipedia.org

Steric Influence : The this compound molecule possesses considerable steric bulk around the sulfur atom due to the cyclic ether structure and the ethyl group. This steric hindrance would influence the coordination number and geometry of the resulting metal complexes, potentially favoring lower coordination numbers or preventing the formation of certain bridged structures compared to less bulky thiols like methanethiol.

Table 2: General Ligand Characteristics of Thiolates

Property Description
Classification Soft Lewis Base wikipedia.org
Common Form Anionic Thiolate (RS⁻)
Electron Donation 1e⁻ (terminal) or 3e⁻ (bridging) wikipedia.org
Bonding Nature Strong covalent character with soft metals
Electronic Effect Strong π-donor wikipedia.org

| Typical Counter-ions | Soft metal ions (e.g., Cu(I), Ag(I), Hg(II), Pt(II), Fe(II/III)) wikipedia.org |

Transition metal thiolate complexes are widespread, playing critical roles in bioinorganic chemistry, particularly in metalloenzymes like iron-sulfur proteins, blue copper proteins, and hydrogenases. wikipedia.orgnih.gov The formation of these complexes can be achieved through several synthetic routes, most commonly via a salt metathesis reaction between a metal halide and an alkali metal thiolate, or by direct reaction of a metal complex with a thiol. wikipedia.org

Given its properties, this compound is expected to form stable complexes with a variety of transition metals. The reaction would involve the deprotonation of the thiol to the corresponding thiolate, which then coordinates to the metal ion. The oxane oxygen atom is a hard Lewis base and is much less likely to coordinate to the soft transition metals that have a high affinity for the soft thiol group.

The stability and structure of complexes formed with this compound would depend on the specific metal ion, its oxidation state, and the reaction conditions. Metals that readily form complexes with thiolates are prime candidates for coordination with this compound.

Table 3: Transition Metals with Known Affinity for Thiolate Ligands

Metal Ion Typical Oxidation States Notes on Thiolate Complexes
Iron (Fe) +2, +3 Forms critical iron-sulfur clusters found in many enzymes. wikipedia.org
Copper (Cu) +1, +2 Cu(I) forms stable thiolates; Cu(II) can be reduced by thiols. wikipedia.org Found in blue copper proteins. wikipedia.org
Nickel (Ni) +2 Forms square planar or octahedral complexes; active site of [NiFe] hydrogenases involves nickel-thiolate bonds. nih.gov
Zinc (Zn) +2 Found in zinc finger proteins and other enzymes where cysteine residues coordinate to the zinc ion. albany.edu
Molybdenum (Mo) Various All molybdoproteins feature thiolate coordination. wikipedia.org
Cobalt (Co) +2, +3 Forms stable complexes with thiolates. albany.edu
Platinum (Pt) +2 Forms very stable, typically square planar, complexes with thiolates.
Silver (Ag) +1 Has a very high affinity for sulfur donors, forming linear or trigonal planar complexes.

| Mercury (Hg) | +2 | Exhibits extremely high affinity for thiolate ligands. wikipedia.org |

Theoretical and Computational Chemistry Studies of 2 Ethyloxane 4 Thiol

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular properties of 2-Ethyloxane-4-thiol, starting from its electronic structure and geometry.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry. These calculations typically involve selecting a functional, such as B3LYP or M06-2X, and a basis set (e.g., 6-311++G(2d,2p)) to solve the electronic Schrödinger equation approximately. researchgate.net The primary goal is to find the minimum energy structure, which corresponds to the most stable conformation of the molecule.

For the oxane ring, the chair conformation is well-established as the most stable arrangement. researchgate.net The introduction of an ethyl group at the 2-position and a thiol group at the 4-position leads to several possible stereoisomers, each with axial and equatorial arrangements for the substituents. DFT calculations can precisely predict the relative energies of these conformers. Generally, bulky substituents like an ethyl group prefer to occupy an equatorial position to minimize steric hindrance. The preference for the thiol group is also typically equatorial, but can be influenced by intramolecular interactions.

DFT also provides valuable information about the electronic properties of the molecule, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. This information is crucial for understanding the molecule's reactivity.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles without empirical parameterization, are particularly useful for predicting spectroscopic parameters. Methods like Møller-Plesset perturbation theory (MP2) can be employed to calculate properties such as vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net

Theoretical calculations of the vibrational frequencies for the different conformers of this compound can aid in their experimental identification. For instance, the stretching frequencies of the C-S and S-H bonds of the thiol group, and the C-O-C stretching of the oxane ring, would appear at characteristic positions in the calculated IR spectrum. Excellent agreement between theoretical vibrational frequencies and experimental infrared spectra has been demonstrated for the parent oxane molecule. researchgate.net

Conformational Analysis and Energy Landscapes

Computational Studies of Oxane Ring Conformations

The conformational landscape of the oxane ring is dominated by the chair conformation. researchgate.net However, other higher-energy conformers, such as boat and twist-boat (or skew-boat) forms, also exist. researchgate.netresearchgate.net Computational studies have mapped out the potential energy surface of the oxane ring, identifying the chair as the global minimum and the twist-boat and boat as local minima or transition states.

For this compound, the presence of substituents complicates this landscape. The chair conformation can exist in two forms, which can interconvert. In one chair form, a substituent may be in an axial position, while in the other, it flips to an equatorial position. The relative energies of these chair conformers depend on the steric and electronic effects of the ethyl and thiol groups. It is generally predicted that the di-equatorial conformer will be the most stable.

ConformerRelative Energy (kcal/mol) - Illustrative
Chair (diequatorial)0.00
Chair (axial-equatorial)> 1.00
Chair (equatorial-axial)> 1.00
Chair (diaxial)> 2.00
Twist-Boat~5.8 - 6.1
Boat~6.2 - 7.2

Note: The energy values are illustrative and based on typical values for substituted oxanes. Specific values for this compound would require dedicated calculations.

Energetic Barriers for Conformational Interconversion

The conversion from one chair conformation to another is not direct but proceeds through higher-energy intermediates. researchgate.net This process, known as ring inversion, involves passing through a half-chair or "sofa" transition state to a twist-boat intermediate. researchgate.net The twist-boat can then convert to the other chair conformation via another half-chair transition state.

The energy barrier for the chair-to-twist-boat transition in the parent oxane molecule is approximately 11 kcal/mol. researchgate.net The introduction of substituents on the ring can alter these barriers. Computational methods can be used to locate the transition state structures and calculate the activation energies for these conformational changes. Understanding these energy barriers is important as they determine the rate at which the molecule can change its shape at a given temperature.

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a valuable tool for predicting the reactivity of a molecule and exploring potential reaction mechanisms. For this compound, key areas of reactivity would include reactions involving the thiol group (e.g., oxidation, deprotonation) and the ether linkage of the oxane ring.

By analyzing the calculated electronic structure, one can predict the most likely sites for nucleophilic or electrophilic attack. The thiol group, with its lone pairs on the sulfur atom, is a likely nucleophilic center. The hydrogen atom of the thiol group is acidic and can be abstracted by a base. The HOMO and LUMO energy gap can provide a general indication of the molecule's kinetic stability.

Furthermore, computational modeling can be used to simulate reaction pathways. For example, the mechanism of a reaction, such as the S-alkylation of the thiol group, can be investigated by calculating the energies of reactants, transition states, and products. This allows for the determination of the reaction's feasibility and the prediction of its outcome.

Transition State Theory Calculations for Reaction Kinetics

Transition State Theory (TST) is a fundamental model used to calculate the rates of chemical reactions. It is predicated on the idea that reactants must pass through a high-energy intermediate state, known as the transition state, on the way to becoming products. uleth.ca The rate of the reaction is then determined by the concentration of these transition state species and the frequency at which they convert to products. uleth.ca

For a reaction involving this compound, computational methods such as Density Functional Theory (DFT) can be employed to locate the geometries and energies of the reactants, products, and the crucial transition state on the potential energy surface. uleth.ca From these calculations, key kinetic parameters can be derived. The primary output is the rate constant (k), which is calculated using the Eyring equation:

k = (κ kBT/h) e-ΔG‡/RT

where κ is the transmission coefficient, kB is the Boltzmann constant, T is the temperature, h is the Planck constant, and ΔG‡ is the Gibbs free energy of activation.

The calculations involve optimizing the molecular geometries of the reactants and the transition state. uleth.ca A key verification for a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate leading from reactants to products. uleth.ca

Table 1: Hypothetical Kinetic Parameters for a Reaction of this compound Calculated by TST This table illustrates the type of data obtained from TST calculations for a representative reaction, such as S-alkylation.

ParameterValueUnitDescription
ΔE‡ (Electronic Energy of Activation)+45.5kcal/molThe potential energy difference between the transition state and reactants.
ΔH‡ (Enthalpy of Activation)+43.8kcal/molThe enthalpy change required to reach the transition state.
ΔS‡ (Entropy of Activation)-15.2cal/mol·KThe change in disorder on forming the transition state.
ΔG‡ (Gibbs Free Energy of Activation)+48.3kcal/molThe overall free energy barrier for the reaction at 298 K.
Rate Constant (k) at 298 K2.1 x 10-5M-1s-1The calculated rate constant for the bimolecular reaction.

Molecular Dynamics Simulations of Thiol Reactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of chemical processes as they occur. nih.govbnl.gov Unlike static quantum chemistry calculations, MD simulations capture the dynamic nature of reactions, including conformational changes, solvent interactions, and the trajectory of reactive events. mdpi.com

To study reactions of this compound, reactive force fields (such as ReaxFF) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are necessary. nih.govnih.gov Standard force fields are generally non-reactive, but recent developments like the Reactive INTERFACE Force Field (IFF-R) allow for the simulation of bond breaking and formation within a classical MD framework, offering a computationally efficient alternative. arxiv.org

An MD simulation of this compound could, for example, model its thermal decomposition or its reaction with an oxidizing agent in an explicit solvent environment. nih.gov The simulation tracks the positions and velocities of every atom over femtosecond time steps, generating a trajectory that can be analyzed to understand reaction mechanisms, identify transient intermediates, and calculate kinetic properties. bnl.gov These simulations are particularly valuable for revealing the role of the molecular environment, such as the rearrangement of solvent molecules during a reaction. nih.gov

Table 2: Insights from Molecular Dynamics Simulations of Thiol Reactions

Simulation AspectInformation GainedRelevance to this compound
Reaction Pathway Step-by-step mechanism of bond cleavage and formation.Elucidating the mechanism of oxidation (e.g., disulfide formation) or nucleophilic attack.
Intermediate Lifetimes Identification and duration of transient species. rsc.orgCharacterizing short-lived radical intermediates or ionic species formed during a reaction.
Solvent Dynamics Role of solvent shell reorganization in stabilizing reactants, transition states, and products.Understanding how water or other solvents mediate proton transfer from the thiol group.
Conformational Effects Influence of ring puckering and ethyl group orientation on reactivity.Determining if specific conformers of the oxane ring are more reactive than others.
Energy Dissipation How excess energy from an exothermic reaction is distributed within the molecule and transferred to the solvent.Modeling the thermal stability and decomposition pathways of the molecule. nih.gov

Elucidation of Structure-Reactivity Relationships

The chemical reactivity of this compound is intrinsically linked to its molecular structure. Computational studies can systematically probe how different structural features influence the behavior of the thiol functional group. mdpi.com The relationship between molecular structure and reactivity is a cornerstone of organic chemistry, and predictive models can be built by connecting molecular properties to reaction kinetics. nih.gov

Key structural features of this compound that dictate its reactivity include:

The Oxane Ring: The oxygen atom in the heterocyclic ring is electronegative, creating a dipole and influencing the electronic environment of the entire molecule. Its electron-withdrawing inductive effect can impact the acidity of the thiol proton.

The Thiol Group (-SH): The reactivity is dominated by the thiol group, which can act as a nucleophile (in its thiolate form, -S⁻) or undergo oxidation to form disulfides or other sulfur oxides. The accessibility of the sulfur atom is crucial.

The Ethyl Group (-CH₂CH₃): This alkyl group at the 2-position provides steric bulk, which may hinder the approach of reactants to the nearby thiol group, depending on the conformational arrangement of the ring.

Stereochemistry: The relative positions of the ethyl group and the thiol group (cis/trans isomers) will lead to different steric environments and potentially different reaction rates.

Density Functional Theory (DFT) calculations can quantify these relationships by computing various molecular descriptors. mdpi.com Parameters such as frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges can explain observed reactivity trends. mdpi.com For instance, a lower LUMO energy suggests a greater susceptibility to nucleophilic attack, while the shape and value of the electrostatic potential can indicate sites prone to electrophilic or nucleophilic interaction. researchgate.net

Table 3: Predicted Structure-Reactivity Trends for this compound

Structural FeaturePredicted Effect on ReactivityComputational Metric
Oxygen in Oxane Ring Inductive electron withdrawal, potentially increasing thiol acidity.Calculated pKa, Mulliken or NBO charge on sulfur.
Ethyl Group at C2 Steric hindrance, potentially decreasing reaction rates with bulky reagents.Steric mapping, transition state energy calculations with different substrates.
Axial vs. Equatorial Thiol Different steric accessibility and orbital overlap.Conformational analysis, comparison of reaction barrier heights for different isomers.
Thiolate Anion Formation Greatly enhanced nucleophilicity compared to the neutral thiol.HOMO energy level of the thiolate vs. the thiol; electrostatic potential.

Solvation Effects on Thiol pKa and Reactivity

The solvent environment plays a critical role in the acid-base chemistry and reactivity of thiols. libretexts.org A solvent can influence the pKa of the thiol group and stabilize or destabilize reactants, transition states, and products, thereby altering reaction rates.

The acidity of a thiol (R-SH) is defined by its pKa, which is related to the equilibrium of its dissociation into a proton (H⁺) and a thiolate anion (R-S⁻). The reactivity of thiols often depends on the concentration of the more nucleophilic thiolate anion. researchgate.net Therefore, factors that lower the pKa will increase the proportion of thiolate at a given pH, often leading to higher reactivity.

However, there is a paradoxical influence of pKa on thiol reactivity. While a lower pKa means a higher concentration of the reactive thiolate, the intrinsic reactivity of the thiolate itself can be influenced by the same electronic factors that determine the pKa.

Computational models are essential for untangling these effects. Studies have shown that accurately calculating the pKa of thiols in aqueous solution requires the inclusion of explicit solvent molecules in the model, typically in combination with a continuum solvent model (like SMD). wayne.edu A few explicit water molecules hydrogen-bonded to the sulfur atom are often necessary to correctly model the specific short-range interactions that stabilize the thiolate anion. wayne.edu Without these explicit interactions, calculated pKa values can be in error by several units. wayne.edu

For this compound, the pKa and reactivity would be expected to vary significantly with the solvent, as shown in the hypothetical data below.

Table 4: Hypothetical Solvation Effects on the pKa of this compound

SolventDielectric Constant (ε)Predicted pKaRationale for Change
Gas Phase1~25-30No stabilization of the thiolate anion, making deprotonation extremely unfavorable.
Dimethyl Sulfoxide (DMSO)47~12-14Aprotic polar solvent; stabilizes the thiolate but does not hydrogen-bond as effectively as water. masterorganicchemistry.com
Water78~9-10.5Protic polar solvent; effectively solvates both the proton and the thiolate anion through hydrogen bonding, significantly lowering the pKa. wayne.edu

This variation in pKa directly translates to different reactivities under the same pH conditions. In water, the thiol would be more readily deprotonated and thus potentially more reactive as a nucleophile than in DMSO. libretexts.org

Applications of 2 Ethyloxane 4 Thiol in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate or Building Block

Thiols are well-established as versatile building blocks in organic synthesis. sigmaaldrich.com The presence of both a thiol and an oxane ring in 2-Ethyloxane-4-thiol offers multiple reactive sites for constructing more complex molecular frameworks.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. chim.itnih.govnih.gov Thiols are frequently used as starting materials for synthesizing a wide array of sulfur-containing heterocycles, such as thiazoles and thiadiazoles. chim.itukma.edu.ua The thiol group of this compound can act as a nucleophile in cyclization and condensation reactions to build fused-ring systems where the oxane moiety becomes an integral part of a larger, more complex heterocyclic structure. For instance, reactions with appropriate bifunctional reagents could lead to the formation of oxane-fused thiazine (B8601807) or thiazepine derivatives. Such compounds are of interest due to their potential for novel biological activity or unique material properties. chim.it

Table 1: Potential Heterocyclic Systems Derived from Thiol Precursors

Precursor Type Reagent Class Resulting Heterocycle Potential Application Area
Thiol (e.g., this compound) α-Haloketones Thiazole derivatives Medicinal Chemistry
Thiol Hydrazonoyl halides 1,3,4-Thiadiazole derivatives Agrochemicals, Materials
Thiol Dihalogenated alkanes Fused thiophene/thiane rings Organic Electronics

This table presents generalized reactions for thiols; specific outcomes with this compound would require experimental validation.

The thiol group readily participates in reactions to form thioethers, which serve as stable and versatile linkers in supramolecular chemistry and drug design. researchgate.netorganic-chemistry.org The reaction of this compound with alkyl or aryl halides can produce a variety of thioether derivatives. organic-chemistry.org These reactions, often catalyzed by a base or transition metals, are highly efficient. organic-chemistry.org

Furthermore, disulfide bonds can be formed through the mild oxidation of thiols. This reversible covalent bond is crucial in creating dynamic molecular systems. Dimerization of this compound would yield a disulfide-linked bis-oxane structure, a building block that could be used to bridge two molecular entities or polymer chains. Such sulfur-containing linkers are integral in the design of self-immolative linkers for drug delivery systems and in the construction of complex molecular architectures like cyclodextrin (B1172386) dimers. nii.ac.jpnih.gov

Precursor for Complex Heterocyclic Systems

Functionalization of Surfaces via Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate, and thiol-based SAMs on noble metal surfaces are among the most studied systems. uh.edu These films provide a powerful method for tailoring the chemical and physical properties of surfaces at the molecular level. researchgate.netwustl.edu

The formation of SAMs by thiols on gold surfaces is a well-understood process driven by the strong affinity between sulfur and gold. sigmaaldrich.com The process involves the chemisorption of the thiol onto the gold substrate, leading to the formation of a stable gold-thiolate (Au-S) bond, with a bond strength of approximately 45 kcal/mol. uh.edusigmaaldrich.com This initial adsorption is followed by a slower organization process, where van der Waals interactions between the molecular backbones drive the molecules into a densely packed, ordered arrangement. sigmaaldrich.comresearchgate.net For alkanethiols on a Au(111) surface, this typically results in a (√3 × √3)R30° structure where the alkyl chains are tilted about 30 degrees from the surface normal to maximize intermolecular interactions. sigmaaldrich.com The adsorption process can be carried out from either a solution or gas phase. uh.eduuni-tuebingen.de

Table 2: Key Parameters in Thiol-Gold SAM Formation

Parameter Description Significance
Adsorption Spontaneous formation of a gold-thiolate bond. Creates a stable, covalently attached monolayer. sigmaaldrich.com
Organization Molecules arrange into a densely packed, ordered film. Driven by intermolecular forces (e.g., van der Waals), leading to a uniform surface. researchgate.net
Kinetics Typically involves a fast initial uptake followed by a slower ordering phase. uh.edu Influences the final quality and defect density of the monolayer.

| Solvent/Concentration | The choice of solvent and thiol concentration can affect the rate of formation and the final structure. uh.edu | Important for controlling the reproducibility and quality of the SAM. |

The properties of a SAM-modified surface are determined by the terminal functional groups and the chemical nature of the molecular backbone. researchgate.net A SAM formed from this compound would present a surface dominated by the cyclic ether (oxane) and ethyl functionalities.

Wettability and Polarity: The oxane ring, containing an oxygen atom, is more polar than a simple alkane chain and can act as a hydrogen bond acceptor. This would be expected to render the surface more hydrophilic compared to SAMs made from simple alkanethiols, which are highly hydrophobic.

Chemical Functionality: The oxygen atom in the oxane ring could serve as a coordination site for specific ions or as a point of interaction for subsequent molecular assembly, offering a chemically reactive interface.

Structural Influence: The bulky, non-linear structure of the 2-ethyloxane group would likely disrupt the close packing typically seen with straight-chain alkanethiols. This could lead to a less ordered monolayer with a higher degree of conformational freedom, which might be advantageous for creating more accessible and flexible surfaces for applications like sensor development or biocompatible coatings. beilstein-journals.org

Table 3: Predicted Surface Properties of a this compound SAM on Gold

Property Alkanethiol SAM (Reference) This compound SAM (Predicted) Rationale
Wettability Hydrophobic (High contact angle) Moderately Hydrophilic (Lower contact angle) The ether oxygen in the oxane ring increases surface polarity. researchgate.net
Packing Density High, crystalline-like order Lower, potentially amorphous The bulky, non-linear oxane ring sterically hinders close packing.
Surface Chemistry Inert, van der Waals interactions Potential for H-bonding, metal coordination The oxane oxygen provides a site for specific interactions.

| Film Thickness | Predictable based on chain length | Dependent on molecular orientation | The tilt angle and conformation will be influenced by the ring structure. |

Adsorption Mechanisms on Metal Surfaces (e.g., Gold)

Polymer Chemistry and Network Formation

Thiol-based "click chemistry" reactions, particularly the thiol-ene reaction, have become powerful tools for polymer synthesis and modification due to their high efficiency, rapid rates, and insensitivity to oxygen. wikipedia.orgmdpi.com The thiol-ene reaction proceeds via the radical-initiated addition of a thiol group across a carbon-carbon double bond ('ene'), forming a stable thioether linkage. wikipedia.org

This compound, possessing a single thiol group, could be utilized in several ways in polymer chemistry:

Polymer Functionalization: It can be grafted onto existing polymers that contain 'ene' functionalities, thereby introducing the oxane group along the polymer backbone. This allows for the modification of polymer properties, such as polarity, solubility, and thermal characteristics.

Network Formation: When combined with multifunctional 'ene' monomers (e.g., di- or tri-allyl compounds) and a multifunctional thiol crosslinker, this compound can be incorporated into a crosslinked polymer network. mdpi.com In this role, it would act as a chain-terminating or modifying agent that controls network density and incorporates the specific functionality of the oxane ring throughout the material. These thiol-ene networks are explored for applications ranging from dental resins and adhesives to advanced materials like solid polymer electrolytes and covalent adaptable networks. york.ac.uknih.gov

The acid-catalyzed thiol-ene (ACT) reaction is another pathway where a thiol adds to a vinyl group, such as a vinyl ether, to form a thioether. rsc.org This reaction could also be employed to integrate this compound into various polymer structures, offering an alternative to radical-based methods. rsc.org

Incorporation into Covalent Adaptable Networks (CANs)

Covalent Adaptable Networks (CANs) are a class of polymers that merge the robustness of thermosets with the reprocessability of thermoplastics. rsc.org This is achieved through the incorporation of dynamic covalent bonds that can break and reform in response to external stimuli like heat or light, enabling properties such as self-healing, malleability, and recyclability. rsc.orgthermofisher.com The thiol group of this compound is an ideal functional handle for integration into such networks.

Thiols can participate in various dynamic chemistries to form CANs, including disulfide exchange, transesterification, and reversible thiol-Michael or thiol-ene reactions. acs.orgupc.edursc.org For instance, networks can be designed based on the reversible addition of thiols to anhydrides, forming thioester linkages that can dissociate and reform upon heating. rsc.orgrsc.org In such systems, this compound, being a monofunctional thiol, would act as a chain-terminating or modifying agent. Its incorporation would control the network's crosslink density and, consequently, its mechanical properties. By adjusting the concentration of this compound relative to multifunctional thiol crosslinkers, the degree of network plasticity and the rate of stress relaxation can be precisely tuned. acs.org

The exchange mechanisms within these networks can be complex, often involving a mix of associative (e.g., thiol-thioester exchange) and dissociative (e.g., retro-thiol-Michael addition) pathways. rsc.orgrsc.org The presence of the oxane ring from this compound introduces a polar, flexible ether linkage into the polymer structure, which can influence solubility, thermal properties, and chain dynamics.

Table 1: Illustrative Parameters for CANs incorporating this compound This table presents hypothetical data for illustrative purposes.

Network Type Dynamic Chemistry Role of this compound Catalyst Stimulus Potential Property Modulation
Polythioester Reversible Thiol-Anhydride Chain Modifier/Plasticizer Amine Base Heat (80-120 °C) Reduced rigidity, faster relaxation
Disulfide Network Disulfide Metathesis Network Modifier None / Mild Base Heat / UV Light Increased malleability
Polythioether Reversible Thiol-Michael Chain Terminator Phosphine/Amine Heat Control of crosslink density

Use in Thiol-Ene and Thiol-Michael Polymerizations

Thiol-ene and thiol-Michael reactions are powerful "click" chemistry tools for polymer synthesis, prized for their high efficiency, selectivity, and mild reaction conditions. wikipedia.orgusm.edu These reactions are fundamental to creating precisely defined polymer architectures and functional materials.

The thiol-ene reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an 'ene'). wikipedia.org This process can be initiated by UV light or heat and typically proceeds in a step-growth manner, leading to homogenous polymer networks. wikipedia.org In these polymerizations, this compound can be copolymerized with multifunctional 'ene' compounds and other multifunctional thiols. Its role would be to control the molecular weight and network structure. The reactivity in these systems depends on the structure of both the thiol and the ene; electron-rich alkenes like vinyl ethers are highly reactive. wikipedia.org

The thiol-Michael addition is the conjugate addition of a thiol nucleophile to an electron-deficient alkene, such as an acrylate (B77674) or maleimide. usm.edumdpi.com This reaction is typically catalyzed by a mild base or nucleophile. usm.eduresearchgate.net The incorporation of heterocyclic monomers in thiol-Michael polymerizations has been shown to create polymers with unique properties. acs.orguchicago.edu When used in a thiol-Michael polymerization, this compound can act as a comonomer to introduce the oxane moiety into the polymer backbone, thereby modifying the final material's physical properties, such as its glass transition temperature and hydrophilicity.

Table 2: Hypothetical Thiol-Ene and Thiol-Michael Polymerization Formulations This table presents hypothetical data for illustrative purposes.

Polymerization Type Reactants Initiator/Catalyst Conditions Resulting Polymer Feature
Thiol-Ene This compound, Trimethylolpropane triallyl ether Photoinitiator (e.g., DMPA) UV (365 nm), Room Temp Crosslinked polyether-thioether network with oxane pendants
Thiol-Michael This compound, Poly(ethylene glycol) diacrylate Base (e.g., DBU) Room Temp, Solvent Linear or branched polythioether with oxane and PEG units

Design of Probes and Conjugates in Chemical Biology (excluding biological activity/applications)

The thiol group is a key functional group in chemical biology due to its unique reactivity, particularly its high nucleophilicity at physiological pH. mdpi.com This makes thiol-containing molecules like this compound excellent candidates for designing chemical probes and bioconjugation reagents.

Bioconjugation Strategies Utilizing Thiol Reactivity

Bioconjugation aims to covalently link molecules, such as synthetic labels or drugs, to biomolecules like proteins. The thiol group of cysteine residues is an ideal target for site-specific modification due to its relatively low abundance and high reactivity compared to other functional groups like amines. acs.org

The thiol group of this compound can be exploited in several common bioconjugation strategies:

Maleimide Chemistry: This is one of the most prevalent methods for thiol-specific modification. jove.comnih.gov The thiol group of this compound would readily react with a maleimide-functionalized biomolecule via a Michael addition to form a stable thioether bond. mdpi.comjove.com This reaction is highly selective for thiols under mild conditions (pH 6.5-7.5).

Haloacetyl Chemistry: Reagents containing an iodo- or bromoacetyl group react with thiols through S-alkylation to form a stable thioether linkage. This provides another robust method for covalently attaching the this compound moiety to a target molecule. acs.org

Disulfide Exchange: The thiol can react with a pyridyl disulfide-activated molecule to form a new, cleavable disulfide bond. This strategy is particularly useful when reversible conjugation is desired, as the disulfide bond can be cleaved by reducing agents. researchgate.net

In these strategies, this compound would serve as the small molecule component being attached, introducing its unique oxane structure onto a larger biomolecule.

Development of Thiol-Based Tags for Molecular Labeling

Molecular labeling involves attaching a detectable tag to a molecule of interest to study its location, interactions, or conformation. thermofisher.com Thiol-reactive probes, which are typically fluorescent dyes or affinity tags functionalized with a group like a maleimide, are widely used for this purpose. thermofisher.comresearchgate.net

Conversely, this compound can itself be developed into a molecular tag. The oxane ring provides a stable, hydrophilic scaffold that can be further functionalized (e.g., with a fluorophore, biotin, or an isotopic label) prior to conjugation. The thiol group then serves as the reactive handle for site-specific attachment to a target protein or other molecule.

The process would involve:

Synthesis of a derivative of this compound that incorporates a reporter group.

Conjugation of this functionalized tag to a target molecule, often a protein with a unique cysteine residue, using one of the strategies described in section 6.4.1. acs.org

The relatively low abundance of free cysteine residues in many proteins allows for precise, stoichiometric labeling, avoiding the random, multiple labeling often seen with amine-reactive probes. thermofisher.com The this compound-based tag offers a unique combination of a specific reactive handle and a distinct chemical scaffold.

Future Directions and Emerging Research Avenues for 2 Ethyloxane 4 Thiol

Development of Novel Synthetic Routes with Enhanced Efficiency

The development of new and more efficient methods for synthesizing 2-Ethyloxane-4-thiol is a primary focus of ongoing research. Current synthetic strategies, while effective, often face challenges related to yield, scalability, and the use of hazardous reagents. Future research will likely prioritize the development of "green" and atom-economical approaches. This includes the exploration of catalytic systems that can facilitate the synthesis under milder conditions, reducing energy consumption and waste generation.

Researchers are investigating novel catalytic approaches, including the use of transition metal catalysts and organocatalysts, to improve the efficiency and selectivity of the cyclization and thiolation steps involved in the formation of the this compound ring structure. mdpi.comlsu.edu The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is another promising strategy to streamline the production of this compound. Furthermore, the use of flow chemistry, where reactants are continuously pumped through a reactor, offers potential advantages in terms of safety, scalability, and process control for the synthesis of this compound and related compounds. x-mol.net

Exploration of Unconventional Reactivity Profiles

Beyond its established reactions, there is significant interest in uncovering new and unconventional reactivity profiles for this compound. The interplay between the oxane ring and the thiol group can lead to unique chemical behavior that has yet to be fully explored. For instance, the thiol group can participate in a variety of "click" chemistry reactions, such as thiol-ene and thiol-yne couplings, which are known for their high efficiency and selectivity. researchgate.netrsc.orgnih.gov Investigating the participation of this compound in these reactions could lead to the development of novel polymers and functional materials.

Furthermore, the oxane ring itself can undergo ring-opening reactions under specific conditions, providing a pathway to linear sulfur-containing molecules with potentially interesting properties. The study of the electrochemical behavior of this compound is another area of interest, as it could reveal new possibilities for its use in electro-organic synthesis and the development of redox-active materials. researchgate.net Researchers are also exploring the potential for unconventional reactions involving the C-S bond, which could lead to new methods for the functionalization of this class of compounds. x-mol.netnih.gov

Advanced in Situ Spectroscopic Techniques for Reaction Monitoring

For example, in situ NMR can be used to track the consumption of reactants and the formation of products, providing quantitative kinetic information. researchgate.netrsc.orgnih.gov In situ Raman and FTIR spectroscopy can provide insights into the vibrational modes of molecules, allowing for the identification of specific functional groups and the monitoring of changes in chemical bonding during a reaction. chinesechemsoc.org The use of these advanced techniques will be instrumental in optimizing existing synthetic routes and in the rational design of new, more efficient processes for the production and modification of this compound. researchgate.net

Integration of Machine Learning in Prediction of Oxane Thiol Properties and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry, and the study of oxane thiols is no exception. research.google ML models can be trained on existing experimental and computational data to predict a wide range of properties for this compound and related molecules, including their physical properties, spectral characteristics, and reactivity. osti.govacs.orgarxiv.orgrsc.org

For instance, ML models can be developed to predict the boiling point, solubility, and other key physical parameters of novel oxane thiol derivatives, accelerating the process of materials discovery. ucl.ac.uk Furthermore, ML can be used to predict the outcome of chemical reactions, helping chemists to identify the most promising reaction conditions and to design more efficient synthetic routes. research.google The use of ML in conjunction with quantum mechanical calculations can provide a powerful tool for understanding the electronic structure and reactivity of this compound at a fundamental level. osti.govacs.org This computational approach can guide experimental efforts and accelerate the discovery of new applications for this versatile molecule.

Discovery of Stereoselective Applications in Supramolecular Chemistry and Catalysis

The chiral nature of this compound, which can exist as different stereoisomers, opens up exciting possibilities for its use in stereoselective applications, particularly in the fields of supramolecular chemistry and catalysis. nih.gov Supramolecular chemistry involves the study of non-covalent interactions between molecules, and the specific three-dimensional structure of this compound can be exploited to create highly ordered self-assembled systems. mdpi.comunipa.it

Q & A

Q. What are the systematic steps for synthesizing 2-Ethyloxane-4-thiol, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis should follow a stepwise protocol, including:

Reagent preparation : Use high-purity starting materials (e.g., 2-ethyloxane and thiourea derivatives).

Reaction conditions : Optimize temperature (e.g., 80–100°C), solvent (e.g., ethanol or DMF), and catalyst (e.g., BF₃·Et₂O).

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
To ensure reproducibility, document all parameters in the "Methods" section, including exact molar ratios, reaction times, and purification details. Use standardized formats for reporting, as outlined in academic guidelines .

Q. How can researchers validate the identity and purity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Compare experimental <sup>1</sup>H and <sup>13</sup>C NMR spectra with reference data from PubChem or NIST Chemistry WebBook . Key peaks for this compound:
Proton PositionExpected δ (ppm)Multiplicity
C4-SH1.5–2.0Singlet
C2-Ethyl0.9–1.2Triplet
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is acceptable for most studies.
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 146.3.

Q. What are the best practices for sourcing reliable physicochemical data for this compound?

  • Methodological Answer : Prioritize peer-reviewed databases:
  • PubChem : Provides IUPAC name, InChIKey, and spectral data .
  • NIST WebBook : Offers validated thermodynamic and spectroscopic datasets .
  • EPA DSSTox : Includes toxicity and regulatory information .
    Cross-reference data across platforms to identify inconsistencies. Avoid non-peer-reviewed sources like vendor catalogs.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate molecular orbitals and electrostatic potential surfaces using software like Gaussian or ORCA. Optimize geometry at the B3LYP/6-31G(d) level.
  • Reactivity Analysis : Identify nucleophilic sites (e.g., sulfur atom) and steric hindrance from the ethyl group. Validate predictions with experimental kinetic studies (e.g., reaction rates with electrophiles).
  • Data Integration : Compare computed activation energies (±5 kcal/mol) with experimental results to refine models .

Q. What strategies resolve discrepancies in NMR data for this compound across different solvent systems?

  • Methodological Answer :

Solvent Effects : Test deuterated solvents (CDCl₃, DMSO-d₆) to assess hydrogen bonding or polarity impacts.

Dynamic Averaging : Analyze temperature-dependent NMR to detect conformational changes (e.g., chair-flipping in oxane ring).

Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)₃) to separate overlapping signals.
Document solvent-specific chemical shifts in supplementary materials to aid reproducibility .

Q. How should researchers design experiments to investigate the thiol-disulfide exchange kinetics of this compound?

  • Methodological Answer :
  • Kinetic Assay : Use UV-Vis spectroscopy to monitor absorbance at 412 nm (Ellman’s reagent method) under varying pH (6.5–8.5) and temperature (25–45°C).
  • Data Analysis : Apply pseudo-first-order kinetics. Calculate rate constants (k) using nonlinear regression.
  • Control Experiments : Include thiol-free blanks and glutathione as a reference compound.
    Report uncertainties (e.g., ±5% SD) and statistical significance (p < 0.05) in the "Results" section .

Data Presentation and Publication Guidelines

Q. How should researchers structure the "Experimental" section to meet journal requirements for novel thiol compounds?

  • Methodological Answer :
  • Core Details : Include synthesis protocols, characterization data (NMR, MS, HPLC), and purity metrics. Limit main text to critical compounds; place additional data in supplementary files .
  • Reproducibility : Specify instrument models (e.g., Bruker 400 MHz NMR), software versions, and calibration standards.
  • Ethical Compliance : Acknowledge funding sources and declare conflicts of interest per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.